molecular formula C18H16N2O4S B2549368 4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide CAS No. 333310-84-2

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide

Cat. No.: B2549368
CAS No.: 333310-84-2
M. Wt: 356.4
InChI Key: YGIJKCWKBQVEKT-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide is a research chemical belonging to the class of N-aryl benzenesulfonamides (NABs), which are investigated for their potent anti-neoplastic properties and unique mechanism of action. This compound is of significant interest in oncology research, particularly for studying metabolic interventions in cancer. Its core research value lies in its function as a mitochondrial uncoupler. Similar NAB compounds, such as the closely related Y3 (2,5-dichloro-N-(4-nitronaphthalen-1-yl)benzenesulfonamide), disrupt the mitochondrial membrane potential, facilitating proton influx across the mitochondrial membrane without generating ATP . This reduction in ATP production activates the energy sensor AMP-activated protein kinase (AMPK) and can inhibit key pro-survival signaling pathways, such as the Wnt/β-catenin pathway, which is often upregulated in cancers like colorectal cancer . In vitro studies on similar sulfonamides have demonstrated efficacy in inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), leading to growth inhibition and apoptosis in cancer cell models, including epithelial ovarian cancer . Furthermore, research on compounds like FH535 indicates that this class of molecules can alter the metabolic homeostasis of immune cells within the tumor microenvironment, preferentially disrupting the suppressor activity of regulatory T-cells (Tregs) and thereby revealing a potential dual mechanism of action that combines direct cancer cell cytotoxicity with immunomodulatory effects . Researchers are exploring this compound and its analogs as promising tools for probing mitochondrial biology, ER stress-mediated apoptosis, and for developing new therapeutic strategies against resistant cancers. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-2-13-7-9-14(10-8-13)25(23,24)19-17-11-12-18(20(21)22)16-6-4-3-5-15(16)17/h3-12,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIJKCWKBQVEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide typically involves the reaction of 4-nitronaphthalene-1-amine with 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide typically involves the reaction of 4-nitronaphthalene-1-amine with 4-ethylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine. The reaction is carried out in organic solvents such as dichloromethane at room temperature or slightly elevated temperatures to ensure complete conversion of reactants.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium or tin(II) chloride.
  • Substitution : The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. They have been tested against various bacterial strains, showing potential as effective antimicrobial agents .
  • Anticancer Potential : Studies have demonstrated that derivatives of benzenesulfonamides can inhibit carbonic anhydrase IX, which is overexpressed in many cancers. This inhibition leads to apoptosis in cancer cell lines such as MDA-MB-231, indicating the potential for developing anticancer drugs based on this compound .
  • Anti-inflammatory Effects : The compound's structural features may allow it to interact with specific molecular targets involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Materials Science

The unique structural characteristics of this compound make it suitable for designing novel materials with specific electronic or optical properties. Its application in creating organic semiconductors or sensors is an area of ongoing research.

Activity TypeTarget Organism/Cell LineIC50 (µM)Observations
AntibacterialEscherichia coli10.93Effective inhibitor
AnticancerMDA-MB-23125.06Induces apoptosis
Anti-inflammatoryVariousNot specifiedPotential interaction with inflammatory pathways

Case Study: Anticancer Evaluation

A study conducted on the compound's derivatives showed significant activity against carbonic anhydrase IX, leading to selective cytotoxicity towards cancer cells while sparing normal cells. The compound demonstrated a remarkable selectivity index, suggesting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the desired biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents (Benzenesulfonamide/Naphthalene) Key Functional Groups Biological Activity Reference
4-Ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide 4-Ethyl (benzene); 4-Nitro (naphthalene) Ethyl (EDG), Nitro (EWG*) Under investigation
FH535-N (2,5-dichloro-N-(4-nitronaphthalen-1-yl)benzenesulfonamide) 2,5-Dichloro (benzene); 4-Nitro (naphthalene) Chloro (EWG), Nitro (EWG) Anticancer (apoptosis induction)
Styrylquinolin-7-yl-benzenesulfonamide derivatives Nitro (para-benzene); Styrylquinoline moiety Nitro (EWG), Hydroxyl (EDG) HIV integrase inhibition
4-[5-(4-Chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide Chloro, Hydroxy (pyrazole); Unsubstituted benzene Chloro (EWG), Hydroxy (EDG) Cytotoxicity, hCA XII selectivity
N-(5-Methylisoxazol-3-yl)-4-(4-oxo-2-phenylquinazolin-3-yl)benzenesulfonamide Quinazolinone; Methylisoxazole Quinazolinone (EWG), Methyl (EDG) Anti-inflammatory, analgesic

EDG: Electron-donating group; *EWG: Electron-withdrawing group.

Key Observations:
  • Substituent Position and Electronic Effects: The nitro group on the naphthalene ring in this compound contrasts with analogs like styrylquinoline derivatives, where nitro on the benzene enhances HIV IN inhibition via increased acidity . The naphthalene nitro group may alter target specificity due to steric and electronic differences. Ethyl vs.
Anticancer Activity:
  • FH535-N () induces apoptosis in hepatocellular carcinoma cells, with synergistic effects when combined with sorafenib. Its 2,5-dichloro substituents likely enhance hydrophobicity and target binding compared to the ethyl group in the target compound .
  • Compound 4 () shows cytotoxicity (IC50 = 35 μg/mL against HCT116) and hCA XII selectivity (KI = 6.2 nM), suggesting that sulfonamides with bulky substituents (e.g., dihydro-pyrazole) improve enzyme affinity .
Enzyme Inhibition:
  • HIV Integrase Inhibition: Styrylquinoline derivatives with a para-nitro group on the benzene ring achieve >90% inhibition, attributed to nitro-enhanced acidity and metal chelation . The target compound’s nitro on naphthalene may limit similar efficacy due to reduced proximity to the active site.
  • hCA Inhibition : Selectivity for hCA XII over hCA IX is observed in pyrazole-containing sulfonamides (e.g., 13.4-fold selectivity for compound 4) . The target compound’s ethyl group may modulate selectivity differently.
Anti-inflammatory and Analgesic Activity:
  • Compound C () exhibits activity comparable to diclofenac, linked to quinazolinone and pyrimidine moieties. The target compound’s nitro-naphthalene structure may shift activity toward anticancer or antiviral pathways .

Computational and Docking Insights

  • Gold Scores and Hydrogen Bonding: PPARγ ligands with benzenesulfonamide cores () show Gold scores up to 90.65 (INT131).
  • Electron-Withdrawing Groups : Nitro groups enhance docking affinity in HIV IN inhibitors (), but positional differences (naphthalene vs. benzene) in the target compound necessitate further study .

Biological Activity

4-ethyl-N-(4-nitronaphthalen-1-yl)benzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

  • Chemical Formula : C₁₈H₁₆N₂O₄S
  • CAS Number : 333310-84-2
  • Molecular Weight : 358.39 g/mol

This structure enables interactions with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. The nitro group on the naphthalene ring enhances electron affinity, allowing for effective binding to target proteins.

Target Interactions

The compound has been shown to interact with several key biological targets:

  • Enzymes : It inhibits certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptors : It may act as an antagonist or agonist in receptor-mediated pathways, influencing signaling cascades.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.
  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM. This suggests a strong potential for development as an anticancer agent.

Study 2: Antimicrobial Activity

In vitro tests revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus.

Study 3: Mechanistic Insights

Mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased apoptotic cell populations upon treatment with varying concentrations of the compound.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntitumorIC50 ~ 15 µM
AntimicrobialMIC = 32 µg/mL (S. aureus)
Anti-inflammatoryModulation of cytokines

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